N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide
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Description
Scientific Research Applications
Metabolic Pathways and Enzyme Inhibition
Nicotinamide's Role in Purine Metabolism : Research has shown that nicotinamide and its derivatives play a significant role in influencing purine metabolism. For instance, certain compounds capable of increasing purine synthesis de novo in developing chick embryos were found to be affected by nicotinamide and its antagonists, highlighting nicotinamide's influence on metabolic pathways (Krakoff, 1964).
Fluorescent Analog of NAD : A fluorescent analog of nicotinamide adenine dinucleotide (NAD), synthesized by reacting chloroacetaldehyde with NAD, has been utilized for spectroscopic studies. This analog helps in understanding the intramolecular interactions within the dinucleotide, which is crucial for enzyme-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).
Inhibition of Drug Metabolism : Nicotinamide has been found to inhibit various liver microsome-mediated reactions, such as the hydroxylation of aniline and N-demethylation of aminopyrine and ethylmorphine. This inhibition varies across species and substrates, indicating nicotinamide's role in affecting drug metabolism (Sasame & Gillette, 1970).
Therapeutic Applications and Anticancer Activities
Inhibition of NAMPT for Cancer Treatment : Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, designed using structure-based strategies, have shown promising in vitro and in vivo antitumor activities. Compounds with potent antiproliferative activities could serve as leads for cancer therapy, highlighting nicotinamide's therapeutic potential (Bai et al., 2016).
Antimicrobial and Antifungal Activities : Synthesized nicotinamide derivatives have demonstrated significant antimicrobial and antifungal activities, indicating their potential for medical application in treating infections (Othman, 2013).
Inducers of Apoptosis in Cancer Therapy : A series of N-phenyl nicotinamides has been identified as potent inducers of apoptosis, with significant growth inhibition in breast cancer cells. These findings suggest their potential as novel anticancer agents (Cai et al., 2003).
Other Applications
Metabolic Fate in Plants : Studies on the metabolism of nicotinamide in higher plants have provided insights into its role in nicotinic acid conjugates formation, contributing to our understanding of plant metabolism and potential agricultural applications (Matsui et al., 2007).
Herbicidal Activity : Novel nicotinamide derivatives have shown herbicidal activity, demonstrating the potential of nicotinamide-based compounds in developing new herbicides for agricultural use (Yu et al., 2021).
Properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(16-7-4-9-19-13-16)20-10-8-14-11-21-17(22-12-14)15-5-2-1-3-6-15/h1-7,9,11-13H,8,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAPXEIFDYFQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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